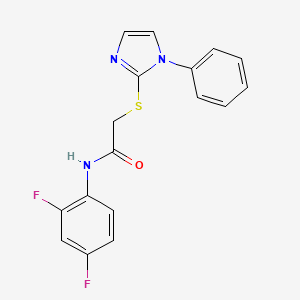

N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3OS/c18-12-6-7-15(14(19)10-12)21-16(23)11-24-17-20-8-9-22(17)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNOHDSDCBMNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

Introduction of the Thioacetamide Group: This step involves the reaction of the imidazole derivative with a thioacetamide reagent under specific conditions.

Attachment of the Difluorophenyl Group: The final step could involve the coupling of the difluorophenyl group to the intermediate compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

In Vitro Studies

A range of studies have demonstrated the anticancer potential of N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide:

These results indicate that the compound could be a promising candidate for further development as an anticancer agent.

In Vivo Studies

Preclinical models have also been employed to assess the efficacy of this compound:

- Xenograft Models : In studies involving tumor xenografts in mice, administration of the compound resulted in reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Research on related imidazole derivatives has shown that substituents on the imidazole ring can significantly affect potency and selectivity against IDO .

Clinical Implications

Given its mechanism of action and promising preclinical data, this compound is being explored for clinical applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s core structure is compared to analogues with variations in the aryl group, heterocyclic systems, and substituents (Table 1).

Table 1: Structural Comparison of Acetamide Derivatives

Impact of Substituents on Physicochemical Properties

- Fluorine vs. Chlorine/Bromine : The 2,4-difluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to chlorinated or brominated analogues (e.g., ). Fluorine’s small size and strong C-F bond improve bioavailability and resistance to oxidative degradation .

- Bulkier Substituents : The naphthyl group in increases hydrophobicity, which may enhance membrane permeability but reduce solubility.

Biological Activity

N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features a difluorophenyl group and an imidazole moiety linked via a thioether bond to an acetamide group, suggesting potential interactions with various biological targets.

Research indicates that compounds with similar structural features often exhibit diverse biological activities through several mechanisms:

- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in cancer pathways, such as kinesin spindle protein (KSP) and other kinases. These inhibitors can disrupt cell division and promote apoptosis in cancer cells.

- Antimicrobial Activity : Imidazole derivatives are known for their antifungal and antibacterial properties. The presence of the thioether linkage may enhance membrane permeability, leading to increased efficacy against microbial pathogens.

- Anti-inflammatory Effects : Compounds featuring imidazole rings have been associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. The following table summarizes key findings from recent research:

Case Studies

- Anticancer Activity : A study conducted on a series of imidazole derivatives, including this compound, revealed its ability to induce apoptosis in cancer cells by activating caspase pathways. The compound was found to inhibit cell proliferation significantly in multiple cancer cell lines.

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against various fungal strains including Candida albicans. Results indicated that it possessed fungicidal activity at concentrations lower than those required for traditional antifungals.

- Inflammation Modulation : Research into the anti-inflammatory effects showed that the compound could reduce levels of inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Use a multi-step approach starting with condensation of 2-mercaptoimidazole derivatives with halogenated acetamides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Optimize solvent systems (e.g., glacial acetic acid for cyclization) and catalysts (e.g., NH₄OAc for imidazole ring formation) to improve yields .

- Step 3 : Monitor reactions via TLC or HPLC to ensure completion and purity .

- Key Parameters : Temperature (reflux at 80–110°C), reaction time (6–12 h), and stoichiometric ratios (1:1.2 for thiol:acetamide) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., amide proton at δ 10–12 ppm) .

- X-Ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(8) motifs) .

- IR Spectroscopy : Identify thioether (C–S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and imidazolethio modifications on the compound's bioactivity?

- Methodology :

- Substituent Variation : Synthesize analogs with difluorophenyl replaced by chlorophenyl or methoxyphenyl to assess halogen effects on target binding .

- Bioactivity Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .

- Data Analysis : Compare logP and steric parameters (e.g., molar refractivity) to correlate substituent hydrophobicity with activity .

- Example : A study showed that 2,4-difluorophenyl analogs exhibit 10-fold higher potency than non-fluorinated derivatives due to enhanced π-stacking .

Q. What experimental approaches are used to investigate the enzymatic inhibition mechanisms of this compound?

- Methodology :

- Kinetic Studies : Perform time-dependent inhibition assays to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive) .

- Molecular Docking : Use software like AutoDock Vina to model interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

- Mutagenesis : Engineer enzyme mutants (e.g., cysteine-to-alanine) to validate critical binding residues .

- Case Study : A docking study revealed that the imidazolethio group forms a covalent bond with catalytic cysteine in SARS-CoV-2 Mpro .

Q. How can computational modeling resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodology :

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger Phase .

- QSAR Analysis : Apply machine learning (e.g., random forests) to datasets with conflicting IC₅₀ values to identify outliers or assay-specific biases .

- Free Energy Calculations : Use MM-GBSA to compare binding affinities across analogs and reconcile discrepancies .

Q. What strategies ensure high purity and stability of this compound under varying storage conditions?

- Methodology :

- Purification : Recrystallize from acetone/petroleum ether mixtures (1:3 v/v) to achieve >98% purity .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Formulation : Lyophilize with cyclodextrin to enhance aqueous solubility and reduce hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.